molecular formula C20H19Cl2N7O B11672343 4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11672343
M. Wt: 444.3 g/mol
InChI Key: UROLYHVUHRWEGV-YDZHTSKRSA-N
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Description

4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is a common motif in many biologically active molecules. The presence of dichlorophenyl, morpholine, and phenyl groups further enhances its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to form the triazine core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine core.

    Introduction of the morpholine group: The final step involves the nucleophilic substitution of the chlorine atoms on the triazine ring with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.

    Reduction: Reduction reactions can target the triazine ring or the dichlorophenyl group, potentially leading to the formation of amines or reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where the chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds and other oxidized derivatives.

    Reduction: Amines and reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with various molecular targets:

    Molecular Targets: DNA, proteins, and enzymes.

    Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzyme activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE: Similar structure but with a quinazoline core instead of a triazine core.

    2,4-DICHLOROPHENOL: A simpler compound with similar dichlorophenyl group but lacking the triazine and morpholine moieties.

Uniqueness

4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine core with dichlorophenyl, morpholine, and phenyl groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H19Cl2N7O

Molecular Weight

444.3 g/mol

IUPAC Name

2-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19Cl2N7O/c21-16-8-4-5-14(17(16)22)13-23-28-19-25-18(24-15-6-2-1-3-7-15)26-20(27-19)29-9-11-30-12-10-29/h1-8,13H,9-12H2,(H2,24,25,26,27,28)/b23-13+

InChI Key

UROLYHVUHRWEGV-YDZHTSKRSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4

Origin of Product

United States

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